molecular formula C14H16BF3O4 B6307144 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121513-88-8

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No. B6307144
CAS RN: 2121513-88-8
M. Wt: 316.08 g/mol
InChI Key: BOKUYDUDPURYLB-UHFFFAOYSA-N
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Description

“2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-88-8 . It has a molecular weight of 316.08 .


Synthesis Analysis

Pinacol boronic esters, such as “2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The compound “2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” has a molecular weight of 316.08 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acid esters are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is essential for creating biaryl compounds, often found in pharmaceuticals, agrochemicals, and organic materials .

Catalyst in Organic Synthesis

These compounds serve as catalysts in various organic transformations, including rhodium-catalyzed conjugate addition and palladium-catalyzed arylation reactions. Such catalytic activities are crucial for constructing complex molecular architectures .

Synthesis of Antitumor Agents

The compound can be used for synthesizing inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. KSP inhibitors can halt cell division, making them a target for cancer therapies .

Functionalization via Lithiation

Functionalization of boronic esters through lithiation followed by reaction with electrophiles allows for the introduction of various functional groups into the boronic ester framework, expanding its utility in synthetic chemistry .

Protodeboronation Studies

Protodeboronation refers to the removal of the boron group from boronic esters. Research into this area can lead to new methods of synthesizing boron-free compounds from boronic ester precursors .

Transesterification Equilibrium Studies

Boronic acid esters undergo transesterification with diols, which is a reversible reaction. Studying this equilibrium is important for understanding the stability and reactivity of boronic esters in different conditions .

Formation of Boron Ate Complexes

Boronic esters are used to form boron ate complexes, which are intermediates in various organic reactions, including nucleophilic additions and substitutions .

Safety and Hazards

The compound “2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research involving “2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the Suzuki–Miyaura (SM) coupling reaction, which uses organoboron reagents, continues to be a significant area of study .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)11-7-10(20-14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKUYDUDPURYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130069
Record name Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester

CAS RN

2121513-88-8
Record name Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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